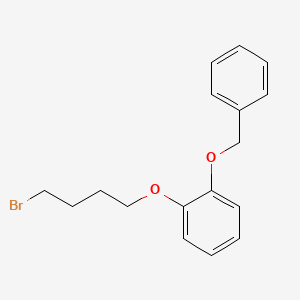

1-(Benzyloxy)-2-(4-bromobutoxy)benzene

Description

1-(Benzyloxy)-2-(4-bromobutoxy)benzene is a brominated aromatic ether characterized by a benzene ring substituted with a benzyloxy group (–OCH₂C₆H₅) at position 1 and a 4-bromobutoxy group (–O(CH₂)₃CH₂Br) at position 2. The bromine atom on the butoxy chain enhances its utility as a reactive intermediate in cross-coupling reactions or nucleophilic substitutions.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromobutoxy)-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO2/c18-12-6-7-13-19-16-10-4-5-11-17(16)20-14-15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTXBDRHXRLYCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-2-(4-bromobutoxy)benzene typically involves the reaction of 1-(benzyloxy)-2-hydroxybenzene with 1,4-dibromobutane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is replaced by the 4-bromobutoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2-(4-bromobutoxy)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom or to modify the benzyloxy group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of new ethers, amines, or thioethers.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of dehalogenated products or modified benzyloxy derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

1-(Benzyloxy)-2-(4-bromobutoxy)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with desired properties. For example, it has been utilized in the synthesis of liquid-crystalline compounds, which are essential for display technologies and advanced materials .

Biological Applications

Pharmacological Research

The compound has been studied for its potential pharmacological effects. Research indicates that derivatives of benzyloxy compounds exhibit various biological activities, including antimicrobial properties. Specifically, studies have evaluated the antimycobacterial activity of compounds derived from this compound, showing promising results against Mycobacterium tuberculosis .

Cellular Interaction Studies

In biological contexts, this compound is investigated for its interactions with cellular processes. It may influence signaling pathways and metabolic functions due to its ability to interact with specific proteins and enzymes. Such interactions are crucial for understanding drug mechanisms and developing new therapeutic agents .

Material Science

Liquid-Crystalline Applications

The compound has been used in the synthesis of liquid-crystalline materials. These materials are characterized by their unique optical properties and are widely used in display technologies. The incorporation of the benzyloxy group enhances the thermal stability and mesomorphic properties of these compounds, making them suitable for various applications in electronics .

Case Studies

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-(4-bromobutoxy)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy and bromobutoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Bromine Position : The target compound’s bromine is located on a flexible butoxy chain, enabling alkylation or elimination reactions. In contrast, 1-Bromo-2-((4-fluorobenzyl)oxy)benzene has bromine directly on the aromatic ring, favoring electrophilic substitution or Suzuki coupling .

- Chain Length: Longer chains (e.g., 4-bromobutoxy in the target vs. 3-bromopropoxy in ) increase hydrophobicity and may influence solubility in nonpolar solvents.

- Fluorination : Fluorinated analogs like 1-(4-Bromobutoxy)-2-fluorobenzene exhibit enhanced metabolic stability and electronegativity, relevant to pharmaceutical applications .

Research Findings

- Homologation methods involving diazo compounds (e.g., 2-diazo-1,1,1-trifluorodecane) can generate complex brominated ethers like (±)-1-(Benzyloxy)-4-(2-(bromomethyl)-1,1,1-trifluorodecan-2-yl)benzene .

- Microwave-assisted synthesis (e.g., for asymmetric benzyloxy-phenyl derivatives ) highlights efficiency gains over conventional methods.

Biological Activity

1-(Benzyloxy)-2-(4-bromobutoxy)benzene is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxy group and a bromobutoxy substituent on a benzene ring. Its molecular formula is C16H19BrO2, and it possesses unique chemical properties that facilitate various biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can act as a modulator for various receptors, influencing signaling pathways critical for cell survival and growth.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, revealing promising results:

Antiproliferative Effects

Research has shown that this compound exhibits antiproliferative effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of HeLa (cervical cancer), A2780 (ovarian cancer), and MSTO-211H (mesothelioma) cell lines.

- Mechanism : The antiproliferative effect is likely mediated through the induction of apoptosis and cell cycle arrest, although the precise mechanisms remain to be fully elucidated.

Table 1: Summary of Antiproliferative Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.5 | Apoptosis induction |

| A2780 | 12.3 | Cell cycle arrest |

| MSTO-211H | 18.7 | Enzyme inhibition |

Case Studies

A notable case study involved the evaluation of this compound in animal models:

- In Vivo Efficacy : In a murine model of cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed.

Research Findings

Recent publications have highlighted various aspects of the biological activity of this compound:

- Antioxidant Properties : Studies have indicated that this compound possesses significant antioxidant activity, which may contribute to its protective effects against oxidative damage in cells.

- Synergistic Effects : Combination therapy studies suggested that when used alongside established chemotherapeutic agents, this compound enhanced the overall efficacy of treatment regimens.

Q & A

Basic Synthesis

Q: What are the optimal reaction conditions for synthesizing 1-(Benzyloxy)-2-(4-bromobutoxy)benzene, and how can purity be ensured? A: Synthesis typically involves sequential alkylation of a phenol precursor. First, benzyloxy protection is introduced via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent bromobutylation requires 1,4-dibromobutane as the alkylating agent, with controlled stoichiometry to avoid over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity (>95%) is confirmed by HPLC and ¹H/¹³C-NMR spectroscopy .

Basic Characterization

Q: Which spectroscopic methods are most effective for confirming the structure of this compound? A: Key techniques include:

- ¹H-NMR : Peaks for benzyloxy (δ 4.9–5.1 ppm, singlet) and bromobutoxy (δ 3.4–3.6 ppm, triplet) groups. Aromatic protons appear as multiplet signals (δ 6.8–7.4 ppm) .

- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between substituents) and validates regioselectivity in synthesis .

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ matching C₁₇H₁₈BrO₂ (calc. 349.04 g/mol) .

Advanced Reactivity

Q: How does the bromobutoxy group influence the compound’s reactivity in nucleophilic substitutions or cross-coupling reactions? A: The bromine atom at the terminal position of the butoxy chain is highly susceptible to SN₂ reactions (e.g., substitution with amines or thiols). In cross-coupling (e.g., Suzuki-Miyaura), the aryl bromide moiety enables Pd-catalyzed coupling with boronic acids. However, steric hindrance from the benzyloxy group may reduce reaction efficiency. Control experiments with model compounds (e.g., 4-bromophenyl ether derivatives) are recommended to optimize conditions .

Advanced Data Contradictions

Q: How can researchers resolve discrepancies in reported synthetic yields for this compound? A: Yield variations often arise from competing side reactions (e.g., elimination or over-alkylation). To address this:

- Use in situ monitoring (TLC or GC-MS) to track reaction progress.

- Optimize solvent polarity (e.g., switch from DMF to acetone for milder conditions).

- Compare alternative alkylation agents (e.g., 4-bromobutan-1-ol vs. 1,4-dibromobutane) .

Biological Applications

Q: What methodologies assess the biological activity of this compound as an antimicrobial or anti-inflammatory agent? A: Standard protocols include:

- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with MIC (Minimum Inhibitory Concentration) determination.

- Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK-293) to evaluate selectivity.

- Molecular Docking : Computational modeling to predict interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity) .

Material Science Applications

Q: What approaches evaluate the electronic properties of this compound for applications in organic electronics? A: Key methods:

- Cyclic Voltammetry : Measures redox potentials to assess electron-donating/withdrawing effects of substituents.

- UV-Vis Spectroscopy : Identifies π→π* transitions; compare absorbance λₘₐₓ with analogues (e.g., nitrovinyl derivatives) to study conjugation effects .

- DFT Calculations : Predict HOMO/LUMO energies and charge distribution using Gaussian or ORCA software .

Stability and Degradation

Q: How does the compound’s stability under varying pH and temperature conditions impact its storage and experimental use? A: The benzyl ether group is prone to acidic hydrolysis, while the bromobutoxy chain may degrade under prolonged heat (>100°C). Recommendations:

- Store at 4°C in inert atmosphere (argon).

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Use buffered solutions (pH 6–8) for biological assays to minimize degradation .

Advanced Synthetic Challenges

Q: What strategies mitigate competing side reactions during the synthesis of derivatives (e.g., debromination or ether cleavage)? A: To suppress debromination:

- Employ mild bases (e.g., Cs₂CO₃ instead of NaOH).

- Use Pd catalysts with bulky ligands (e.g., SPhos) for selective cross-coupling.

- For ether stability, avoid strong Lewis acids (e.g., BF₃) in Friedel-Crafts reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.